![molecular formula C18H20N4O3S B2443283 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol CAS No. 946302-48-3](/img/structure/B2443283.png)
2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. The presence of multiple rings (oxadiazole and pyrimidine) suggests that it may have a rigid, planar structure. The ethoxyphenyl and sulfanyl groups could potentially introduce steric hindrance, affecting the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring is generally considered to be stable under normal conditions, but can participate in reactions under certain circumstances. The sulfanyl group could potentially be oxidized, and the pyrimidinol group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of an oxadiazole ring could potentially increase the compound’s stability and rigidity, while the ethoxyphenyl and sulfanyl groups could affect its polarity and solubility .Scientific Research Applications
Synthesis and Biological Activity of Novel Compounds
Researchers have focused on synthesizing various novel derivatives incorporating similar structural motifs, demonstrating significant antimicrobial, antifungal, and anthelmintic activities. For instance, the synthesis of 1H-1,4-diazepine derivatives using sulphonation and condensation methods has shown promise in biological screenings (Rajesh Kumar & Y. Joshi, 2010). Another study involved the efficient synthesis of 3H-1,5-benzodiazepine derivatives, also exhibiting antimicrobial properties (R. Kumar & Y. Joshi, 2009).
Antimicrobial and Antifungal Applications
The research extends into exploring the antimicrobial and antifungal potential of synthesized compounds. For example, thiazoles and their fused derivatives were investigated for their in vitro antimicrobial activities against both bacterial and fungal isolates, highlighting the broad application of these compounds in combating various pathogens (Wagnat W. Wardkhan et al., 2008).
Antiprotozoal and Antitumor Activities
Further studies include the development of compounds with antiprotozoal and antitumor activities. Novel structures derived from benzimidazole as anti-Helicobacter pylori agents show potent and selective activities against this gastric pathogen, indicating the potential for developing new therapeutic agents (D. Carcanague et al., 2002). Additionally, computational and pharmacological evaluations of oxadiazole and pyrazole derivatives have been conducted for toxicity assessment, tumor inhibition, and analgesic actions, showcasing the multifaceted applications of these compounds in medicinal chemistry (M. Faheem, 2018).
Future Directions
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-propyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-3-5-13-10-15(23)20-18(19-13)26-11-16-21-17(22-25-16)12-6-8-14(9-7-12)24-4-2/h6-10H,3-5,11H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOAUUDFTRQVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-propylpyrimidin-4-OL |
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